molecular formula C7H9FN2O B1425852 6-Ethoxy-5-fluoropyridin-3-amine CAS No. 886372-67-4

6-Ethoxy-5-fluoropyridin-3-amine

Cat. No. B1425852
CAS RN: 886372-67-4
M. Wt: 156.16 g/mol
InChI Key: QYCNUMGMBSFODC-UHFFFAOYSA-N
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Description

6-Ethoxy-5-fluoropyridin-3-amine is a chemical compound with the molecular formula C7H9FN2O . It has a molecular weight of 156.16 . This compound is used as a building block in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-5-fluoropyridin-3-amine consists of a pyridine ring with an ethoxy group at the 6th position, a fluorine atom at the 5th position, and an amine group at the 3rd position . The InChI code for this compound is 1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

6-Ethoxy-5-fluoropyridin-3-amine is a solid or liquid compound . It has a boiling point of 257.7°C at 760 mmHg and a melting point of 70-73°C . Its density is 1.2±0.1 g/cm3 .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

6-Ethoxy-5-fluoropyridin-3-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications, making it a versatile building block for creating new molecules with potential therapeutic effects. For instance, it can be used to synthesize novel inhibitors that target specific enzymes or receptors within the body, which could lead to the development of new drugs for treating diseases such as cancer, diabetes, or neurological disorders .

Material Science

In material science, this compound can contribute to the development of new materials with unique properties. Its molecular structure allows for the creation of polymers or coatings that could enhance the durability or functionality of materials used in various industries, including electronics, automotive, and aerospace .

Chemical Synthesis

6-Ethoxy-5-fluoropyridin-3-amine: plays a role in the field of chemical synthesis, where it can be used as a reagent or catalyst in different chemical reactions. Its presence can influence reaction pathways, yields, and the purity of the synthesized products. Researchers can explore its use in creating more efficient synthesis processes for complex organic molecules .

Chromatography

This compound may also find applications in chromatography, particularly as a standard or a derivative for the detection and quantification of various substances. Its unique chemical properties could help in the development of more precise analytical methods for the separation and analysis of complex mixtures .

Analytical Chemistry

In analytical chemistry, 6-Ethoxy-5-fluoropyridin-3-amine could be used to develop new assays or diagnostic tools. Its reactivity with other compounds can be harnessed to create sensitive and specific tests for detecting biological or chemical agents in research or clinical settings .

Agrochemical Research

The compound’s potential in agrochemical research should not be overlooked. It could serve as a precursor or an active ingredient in the formulation of new pesticides or herbicides. The ethoxy and fluoropyridine groups within its structure may impart properties that are effective against a broad range of agricultural pests and diseases .

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-fluoropyridin-3-amine is not specified in the search results. Its mechanism of action would depend on its application, which is not specified .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-ethoxy-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCNUMGMBSFODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716974
Record name 6-Ethoxy-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-5-fluoropyridin-3-amine

CAS RN

886372-67-4
Record name 6-Ethoxy-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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